molecular formula C8H11NO2 B1330716 ethyl 1H-pyrrol-1-ylacetate CAS No. 5145-67-5

ethyl 1H-pyrrol-1-ylacetate

Cat. No.: B1330716
CAS No.: 5145-67-5
M. Wt: 153.18 g/mol
InChI Key: XNFYRQFECVTJBW-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrol-1-ylacetate is a chemical compound belonging to the pyrrole family. It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical and chemical industries. This compound has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol .

Scientific Research Applications

Ethyl 1H-pyrrol-1-ylacetate is widely used in scientific research due to its versatile properties. It serves as a building block in organic synthesis, enabling the creation of more complex molecules. In medicinal chemistry, it is used to develop new pharmaceuticals with potential therapeutic effects. Additionally, it finds applications in material science for the synthesis of novel materials with unique properties.

Mechanism of Action

Target of Action

Ethyl 1H-pyrrol-1-ylacetate is a chemical compound that belongs to the pyrrole family , suggesting that this compound may have a similar range of targets.

Mode of Action

Given the structural similarity to indole derivatives, it’s plausible that this compound may interact with its targets in a similar manner, leading to a variety of biological activities .

Biochemical Pathways

. This suggests that this compound may also influence a broad spectrum of biochemical pathways.

Result of Action

, it’s plausible that this compound may have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Ethyl 1H-pyrrol-1-ylacetate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it has been shown to interact with alcohol acetyltransferases (AATs), which are enzymes that catalyze the formation of esters from alcohols and acyl-CoA . These interactions are crucial for the synthesis of ethyl acetate, a common industrial solvent.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells, it has been observed to enhance the production of ethyl acetate by interacting with specific enzymes involved in the metabolic pathways . This interaction can lead to changes in the expression of genes related to metabolism and can alter the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a substrate for alcohol acetyltransferases, facilitating the transfer of acetyl groups to alcohols to form esters . This process involves the formation of a transient enzyme-substrate complex, which undergoes a series of conformational changes to produce the final ester product. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol acetyltransferases, which convert it into ethyl acetate . This process involves the condensation of ethanol and acetyl-CoA, leading to the formation of the ester. The compound can also influence the levels of other metabolites within the cell, affecting overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity. It may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and enzymes within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1H-pyrrol-1-ylacetate can be synthesized through various methods. One common approach involves the reaction of pyrrole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrol-1-ylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrole derivatives.

Comparison with Similar Compounds

Ethyl 1H-pyrrol-1-ylacetate can be compared with other pyrrole derivatives such as:

  • Mthis compound
  • Propyl 1H-pyrrol-1-ylacetate
  • Butyl 1H-pyrrol-1-ylacetate

These compounds share similar structural features but differ in their alkyl chain length, which can influence their physical and chemical properties. This compound is unique due to its specific balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications .

Properties

IUPAC Name

ethyl 2-pyrrol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFYRQFECVTJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325617
Record name ethyl 2-pyrrol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5145-67-5
Record name 5145-67-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC513164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-pyrrol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glycine ethyl ester hydrochloride (1.0 g, 7.2 mmol) and sodium acetate (960 mg, 12 mmol) were dissolved in water (5 mL). Acetic acid (10 mL) was then added. The solution was heated to reflux and 2,5-dimethoxytetrahydrofuran (0.95 mL, 7.3 mmol) was added. The mixture was heated at reflux for 4 hours before being allowed to cool to room temperature. The dark brown solution was diluted with water (40 mL), neutralised with solid NaHCO3 (16 g) and extracted with CH2Cl2 (3×40 mL). The organic layers were dried (MgSO4), filtered, concentrated in vacuo to give a dark brown liquid. The material was purified by flash chromatography (Biotage SP4, 40 g cartridge, gradient 0-60% gradient EtOAc in hexanes) to give ethyl 1H-pyrrol-1-ylacetate as a colourless liquid (720 mg, yield 65%). 1H-NMR (400 MHz, CDCl3): δ 1.28 (t, 3H, J 7.1 Hz), 4.22 (q, 2H, J 7.2 Hz), 4.62 (s, 2H), 6.20-6.22 (m, 2H), 6.65-6.67 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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